![molecular formula C16H14Cl2O2 B13783690 Ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate CAS No. 81265-18-1](/img/structure/B13783690.png)
Ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate is an organic compound belonging to the ester class It is characterized by the presence of an ethyl ester group attached to a benzoate moiety, which is further substituted with a 2,3-dichlorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate typically involves the esterification of 4-[(2,3-dichlorophenyl)methyl]benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for bromination at the benzylic position.
Major Products:
Oxidation: Formation of 4-[(2,3-dichlorophenyl)methyl]benzoic acid.
Reduction: Formation of 4-[(2,3-dichlorophenyl)methyl]benzyl alcohol.
Substitution: Formation of 4-[(2,3-dichlorophenyl)methyl]benzyl bromide.
Scientific Research Applications
Ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The 2,3-dichlorophenylmethyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
- Ethyl 4-[(2,4-dichlorophenyl)methyl]benzoate
- Ethyl 4-[(3,4-dichlorophenyl)methyl]benzoate
- Ethyl 4-[(2,3-dichlorophenyl)ethyl]benzoate
Comparison: Ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate is unique due to the specific positioning of the dichloro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject for further research.
Properties
CAS No. |
81265-18-1 |
|---|---|
Molecular Formula |
C16H14Cl2O2 |
Molecular Weight |
309.2 g/mol |
IUPAC Name |
ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate |
InChI |
InChI=1S/C16H14Cl2O2/c1-2-20-16(19)12-8-6-11(7-9-12)10-13-4-3-5-14(17)15(13)18/h3-9H,2,10H2,1H3 |
InChI Key |
VIMWHSYVGMERMU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


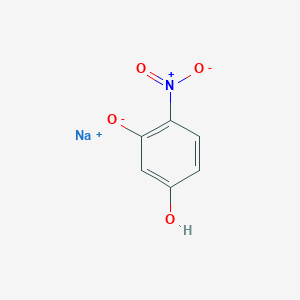
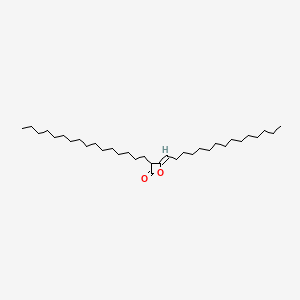

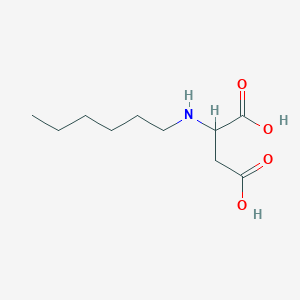
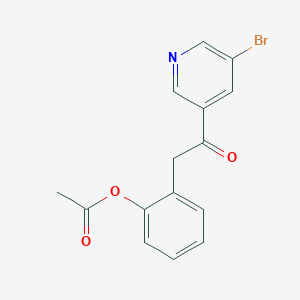
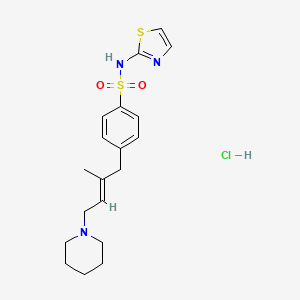
![1H-Pyrrolo[2,3-B]pyridine, 4-iodo-1-(trimethylsilyl)-](/img/structure/B13783656.png)
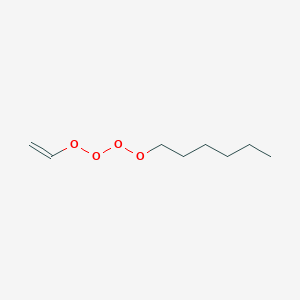
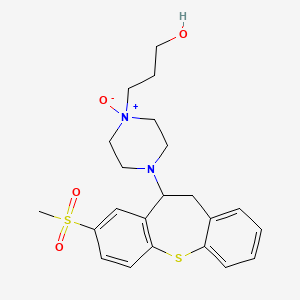
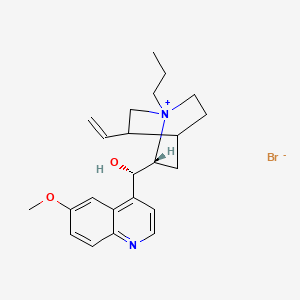
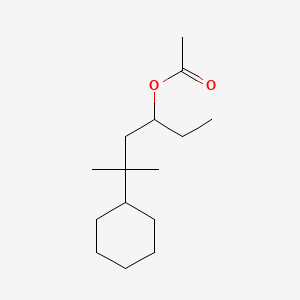
![6-Phenylfuro[2,3-f][1,3]benzodioxole](/img/structure/B13783693.png)

(2-propanolato)-](/img/structure/B13783717.png)
